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Compound of Interest

Compound Name: Chlorosoman

cat. No.: B1197869

The G-series nerve agents, named for their German origin, were unintentionally discovered in
the 1930s and 1940s during research into synthetic insecticides.[1][2] This class of
organophosphorus compounds represents the first and oldest family of nerve agents.[3]

e Tabun (GA): The first nerve agent ever synthesized, Tabun, was discovered in 1936 by a
German research team led by Gerhard Schrader at IG Farben.[1][3] His work was initially
focused on developing more effective pesticides.[4]

e Sarin (GB): Two years later, in 1938, Schrader's team synthesized the second G-series
agent, Sarin.[3][5] The United States later designated it "GB," with "G" for "German" and "B"
indicating it as the second agent of this type.[3]

e Soman (GD): In 1944, during research into the pharmacology of Tabun and Sarin, Nobel
laureate Richard Kuhn and his colleagues developed Soman.[3][6] Soman proved to be even
more toxic than its predecessors.[6][7] Small quantities were produced at a pilot plant at the
IG Farben factory, but it was never used in World War I1.[6][7]

e Cyclosarin (GF): Cyclosarin was also discovered during World War 1l, but the details were
lost and it was rediscovered in 1949.[3]

Following World War 11, the Allied forces uncovered the German nerve agent program, which
led to further research and stockpiling by several nations, including the United States and the
Soviet Union.[4] The production and stockpiling of these agents are now strictly outlawed by

the Chemical Weapons Convention of 1993.[7]
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Chlorosoman: A Soman Analog and Precursor

Chlorosoman (designation: GD-CI or CIGD) is a chlorine analog of the nerve agent Soman.[8]
Structurally, the fluorine atom attached to the phosphorus center in Soman is replaced by a
chlorine atom in Chlorosoman.[9][10] This substitution makes it a key precursor in the
synthesis of Soman.[8] While still highly toxic, Chlorosoman is estimated to be at least 2.5
times less toxic than its fluorine counterpart.[8] Its physical properties are largely estimated
based on its close structural relationship to Soman.[8]

Physicochemical and Toxicological Data

The G-series agents are organophosphorus esters that are typically clear, colorless, and
tasteless liquids at ambient temperatures.[11][12] While volatile, they are not true gases under
normal conditions.[1] Impurities can result in a yellowish-brown coloration and faint odors;
Tabun may have a fruity scent, and Soman a camphor-like odor.[6][11]

Physicochemical Properties

The following table summarizes key physicochemical data for the primary G-series agents and
Chlorosoman.
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. Cyclosarin Chlorosom
Property Tabun (GA) Sarin (GB) Soman (GD)
(GF) an (CIGD)
Molecular
CsH11N202P CaHi10FO2P C7H16FO2P C7H14FO2P C7H16CIO2P
Formula
Molecular 162.13 g/mol 140.09 g/mol 182.18 g/mol 198.63 g/mol
) 180.16 g/mol
Weight [5] [13] [14] [8]
Colorless to
Colorless Colorless Colorless -
Appearance brown o o o Not specified
o liquid[13] liquid[6] liquid[2]
liquid[15]
. : 147-150 223 °C
Boiling Point 247.5 °C[15] 198 °C 239 °C )
°C[13] (estimated)[8]
. . -27 °C
Melting Point ~ -50 °C[15] -57 °C[13] -42 °C <-30°C .
(estimated)[8]
Vapor 0.07 mmHg 2.9 mmHg (at  0.40 mmHg 0.113 mmHg 0.207 mmHg
Pressure (at 25°C)[15] 25°C)[13] (at 25°C)[14] (at 25°C) (estimated)[8]
) 1.0887 g/cm3 1.09g/mL (at  1.022 g/cm3 1.129 g/cm3 -
Density Not specified
(at 25°C)[15] 25°C)[13] (at 25°C)[14] (at 25°C)
Water 9.8 g/100g (at o 2.1 9/100g (at 0.85 g/100g 1,030 mg/L
B Miscible[13] ]
Solubility 25°C)[15] 20°C)[14] (at 20°C) (estimated)[8]

Toxicological Data

The toxicity of nerve agents is commonly expressed as the median lethal dose (LDso) for skin
contact and the median lethal concentration-time (LCtso) for inhalation exposure.
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LCtso (inhalation,

Agent LDso (skin, mg/kg) mg-min/m?)
Tabun (GA) 1000-2000 400[11]
Sarin (GB) 1700 100[16]
Soman (GD) 350 50-70[9]
Cyclosarin (GF) 350 50
Chlorosoman >875 (est.) Not available

Note: Toxicity values can vary based on the animal model and experimental conditions. The
values presented are representative estimates for humans.

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for all G-series agents is the irreversible inhibition of the

enzyme acetylcholinesterase (AChE).[3][12] AChE is crucial for normal nerve function, as it
breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]

By inhibiting AChE, these agents cause an accumulation of ACh, leading to hyperstimulation of
muscarinic and nicotinic receptors in the central and peripheral nervous systems.[17] This
"cholinergic crisis" results in a range of symptoms, including profuse salivation, pupll
constriction, convulsions, and ultimately, death by respiratory failure due to paralysis of the

respiratory muscles.[3][5]

The organophosphate agent forms a stable covalent bond with the serine hydroxyl group in the
active site of the AChE enzyme.[1] This phosphorylated enzyme is very slow to hydrolyze.
Furthermore, in the case of agents like Soman, a process called "aging" occurs, where the
enzyme-inhibitor complex undergoes a conformational change, rendering it completely
resistant to reactivation by standard oxime antidotes.[17]
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Caption: Mechanism of G-series agent toxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of G-series agents are restricted
due to their extreme toxicity and classification as chemical weapons. However, the general
synthetic routes and standard toxicological and enzymatic assays are described below based
on available scientific literature.

General Synthesis Methodologies
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The synthesis of G-series agents typically involves the reaction of a methylphosphonyl dihalide
with a specific alcohol.

e Sarin (GB) Synthesis: The final step in Sarin production involves an alcoholysis reaction
between methylphosphonyl difluoride (DF) and isopropyl alcohol.[16] This reaction produces
a racemic mixture of Sarin's two enantiomers and hydrogen fluoride (HF) as a byproduct.[5]
[16]

CH3P(O)F2 + (CH3)2CHOH - CH3P(O)(F)OCH(CHs)2 + HF

e Soman (GD) Synthesis: The manufacturing process for Soman is very similar to that of
Sarin. The key difference is the substitution of isopropyl alcohol with pinacolyl alcohol, which
reacts with methylphosphony! difluoride.[9]

CH3P(O)F2 + (CH3)3sCCH(CH3)OH — CH3P(O)(F)OCH(CH3)C(CHs)s + HF

e Chlorosoman (CIGD) Synthesis: Chlorosoman can be prepared via a Finkelstein reaction,
where a solution of sodium chloride in a solvent like DMF is reacted with Soman, substituting
the fluorine atom with chlorine.[8]

Toxicity Warning: The nerve agents and their precursors described are extremely toxic and
should only be handled by authorized personnel in appropriately equipped laboratories with
extreme care and safety measures in place.[2]

In Vivo Toxicity Assay (LDso/LCtso Determination)

Determining the median lethal dose or concentration is a critical step in assessing the toxicity of
a compound. The following is a generalized protocol for an animal study.

e Animal Model: Select an appropriate animal model (e.g., rats, guinea pigs).[18][19] Animals
are acclimatized to laboratory conditions before the study.[20]

o Dose Preparation: Prepare a series of graded doses of the nerve agent, typically diluted in a
suitable solvent like saline.

o Administration:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://en.wikipedia.org/wiki/Sarin
https://www.researchgate.net/publication/308910450_Sarin_GB_O-isopropyl_methylphosphonofluoridate_neurotoxicity_critical_review
https://en.wikipedia.org/wiki/Sarin
https://en.wikipedia.org/wiki/Soman
https://www.benchchem.com/product/b1197869?utm_src=pdf-body
https://www.benchchem.com/product/b1197869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1185085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763961/
https://apps.dtic.mil/sti/tr/pdf/ADA583967.pdf
https://www.creative-bioarray.com/services/in-vivo-toxicity-study.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12326679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o LDso (Dermal): Apply a precise volume of the diluted agent to a shaved area of the
animal's skin.

o LCtso (Inhalation): Expose animals to a specific concentration of the agent as an aerosol in
a whole-body or nose-only inhalation chamber for a fixed duration (e.g., 10 minutes).[18]

o Observation: Monitor the animals continuously for the first few hours and periodically over a
set period (e.g., 24-48 hours) for clinical signs of toxicity and mortality.[18]

o Data Analysis: Use statistical methods, such as probit analysis, to calculate the LDso or LCtso
value—the dose or concentration-time product that results in 50% mortality in the test
population.[18]

Acetylcholinesterase Inhibition Assay (Eliman's Method)

This colorimetric assay is a standard in vitro method to measure AChE activity and the
inhibitory potential of compounds.

e Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.
Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to
produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by
measuring its absorbance at 412 nm.[21] The rate of color formation is directly proportional
to AChE activity.

e Reagent Preparation:

[¢]

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[21]

o AChE Enzyme Solution: A working solution of purified AChE (e.g., from electric eel) is
prepared in the assay buffer.[21]

o DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.[21]

o Substrate Solution: A stock solution of acetylthiocholine iodide (ATCI) is prepared in
deionized water. This should be made fresh.[21]

o Inhibitor Solution: The test compound (G-agent) is serially diluted to various
concentrations.
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o Assay Procedure (96-well plate format):

o Add assay buffer, AChE enzyme solution, and the inhibitor solution to the wells of a
microplate. Include controls for 100% enzyme activity (no inhibitor) and a blank (no
enzyme).

o Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature
(e.g., 25°C) to allow the inhibitor to interact with the enzyme.[17]

o Initiate the reaction by adding a mixture of the DTNB and ATCI solutions to all wells.[17]

o Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10
seconds for 10 minutes) using a microplate reader.[17]

» Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each
well. Determine the percent inhibition for each inhibitor concentration relative to the
uninhibited control. The ICso value (the concentration of inhibitor that causes 50% inhibition
of enzyme activity) can then be calculated.
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Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's Method).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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